4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole
Overview
Description
4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole, also known as ICI 182,780, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It was developed by AstraZeneca and is widely used in scientific research for its ability to selectively bind to estrogen receptors and block their activity.
Mechanism of Action
4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 acts as a competitive antagonist of estrogen receptors alpha and beta, which are nuclear receptors that regulate gene expression in response to estrogen. By binding to these receptors, 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 prevents estrogen from binding and activating them, leading to a decrease in estrogen-dependent gene expression. This mechanism of action makes 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 a useful tool for studying the role of estrogen receptors in various physiological and pathological processes.
Biochemical and Physiological Effects
4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 has been shown to have various biochemical and physiological effects in vitro and in vivo. It can inhibit the growth and proliferation of estrogen receptor-positive breast cancer cells, induce apoptosis, and reduce the expression of estrogen-responsive genes. In addition, 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 in lab experiments is its high potency and selectivity for estrogen receptors. This allows researchers to selectively block the activity of estrogen receptors and study their role in various physiological and pathological processes. However, one of the limitations of using 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 is its potential for off-target effects, which may complicate the interpretation of experimental results. In addition, the high cost of 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 may limit its widespread use in lab experiments.
Future Directions
There are several future directions for the use of 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 in scientific research. One area of interest is the development of new therapeutic applications for 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780, such as in the treatment of endometriosis or osteoporosis. Another area of interest is the development of new compounds that are based on the structure of 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 but have improved potency, selectivity, and pharmacokinetic properties. Finally, the use of 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 in combination with other drugs or therapies may provide new insights into the mechanisms of action of these treatments.
Scientific Research Applications
4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 is widely used in scientific research to study the role of estrogen receptors in various physiological and pathological processes. It has been shown to be a potent antagonist of estrogen receptors alpha and beta, and it can block the effects of estrogen on target tissues. 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 has been used in preclinical and clinical studies to investigate its potential as a therapeutic agent for breast cancer, endometriosis, osteoporosis, and other diseases.
properties
IUPAC Name |
4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2IN2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)26-21(25-19)15-5-11-18(24)12-6-15/h1-12H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYDXFWXKQUPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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